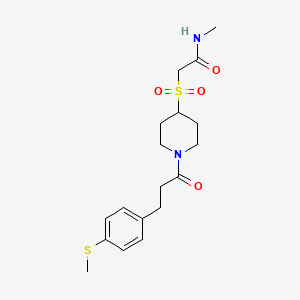

N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide

Description

N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide is a synthetic compound featuring a piperidin-4-yl core modified with a sulfonyl group, a propanoyl chain, and a 4-(methylthio)phenyl substituent. The methylthio (SCH3) group at the 4-position of the phenyl ring may contribute to unique electronic and steric properties, distinguishing it from analogs with sulfonyl (SO2) or halogen substituents .

Properties

IUPAC Name |

N-methyl-2-[1-[3-(4-methylsulfanylphenyl)propanoyl]piperidin-4-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S2/c1-19-17(21)13-26(23,24)16-9-11-20(12-10-16)18(22)8-5-14-3-6-15(25-2)7-4-14/h3-4,6-7,16H,5,8-13H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMPBIFPIBCQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Piperidine Ring: : Reacting 1-chloropropane with piperidine under basic conditions.

Acetylation: : Introduction of the acetamide group through a nucleophilic acyl substitution reaction.

Sulfonylation: : Addition of the sulfonyl group via sulfonyl chloride and an appropriate base.

Methylthio Phenyl Group Introduction:

Industrial Production Methods

In industrial settings, the production often requires optimized conditions to maximize yield and minimize side reactions. This can involve:

Continuous-flow reactors to maintain precise temperature and pressure.

Use of catalysts to expedite certain reaction steps.

Purification techniques like recrystallization and chromatography to ensure the compound's purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound can undergo various chemical reactions, including:

Oxidation: : Conversion of the sulfur group to sulfoxide or sulfone under oxidizing agents like hydrogen peroxide.

Reduction: : Reduction of the acetamide to an amine using lithium aluminum hydride.

Substitution: : Electrophilic or nucleophilic substitutions, particularly on the phenyl ring or the piperidine ring.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: : Lithium aluminum hydride or sodium borohydride.

Substitution: : Halides for nucleophilic substitution, and acids or bases for electrophilic aromatic substitution.

Major Products

Oxidation: : N-methyl-2-((1-(3-(4-(methylsulfonyl)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide.

Reduction: : N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)ethylamine.

Substitution: : Varied products based on the substituent introduced.

Scientific Research Applications

N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide is an organic compound with the molecular formula and a molecular weight of 398.5 . It has diverse applications in scientific research due to its unique structural components, which include a piperidine ring, a methylthio phenyl group, and an acetamide moiety.

Chemical Structure and Synthesis

The synthesis of this compound involves multiple steps of organic reactions. A common synthetic route includes:

- Formation of the piperidine ring via the reaction of 1-chloropropane with piperidine under basic conditions.

- Acetylation through a nucleophilic acyl substitution reaction to introduce the acetamide group.

- Sulfonylation by adding the sulfonyl group using sulfonyl chloride and an appropriate base.

- Introduction of the methylthio phenyl group.

In industrial settings, the optimization of these reactions often involves continuous-flow reactors to maintain precise temperature and pressure, use of catalysts to expedite reaction steps, and purification techniques such as recrystallization and chromatography to ensure high purity.

Potential Biological Activities

Mechanism of Action

The compound exerts its effects through interactions at the molecular level:

Molecular Targets: : Interacts with proteins or enzymes, possibly acting as an inhibitor or activator.

Pathways Involved: : Depending on the context, it might alter signal transduction pathways, enzymatic activities, or cellular uptake mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, emphasizing synthetic yields, substituent effects, and biological activity.

Table 1: Structural and Functional Comparison of Piperidinyl Derivatives

*Calculated based on molecular formula.

Key Observations

Structural Variations and Synthetic Efficiency

- The target compound shares a piperidin-4-yl scaffold with Compounds 8a and 14d , but its 4-(methylthio)phenyl group distinguishes it from analogs with trifluoromethyl (8a) or fluorophenylsulfonyl (14d) substituents.

- Synthetic yields for related compounds vary widely (35.2–65.2%), suggesting that electron-withdrawing groups (e.g., trifluoromethyl in 8a) may complicate synthesis compared to simpler substituents .

Substituent Effects on Biological Activity The methylsulfonyl phenyl analog (Log(1/IC50) = 0.904) in demonstrates moderate CCR5 inhibitory activity, while replacement with a 2-hydroxyguanidine core (Compound 4n) significantly enhances potency (Log(1/IC50) = 1.698) . This highlights the critical role of substituent choice in modulating activity.

Pharmacological Context

- W-18 and W-15 () are piperidinyl sulfonamides with opioid receptor affinity. However, their 2-piperidinylidene scaffold contrasts with the 4-piperidinyl configuration of the target compound, underscoring how substitution position influences receptor interaction .

Crystallographic and Synthetic Insights

- describes N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, a sulfonamide with a twisted nitro group that forms intermolecular hydrogen bonds. Similar structural distortions may occur in the target compound, affecting its solid-state properties or solubility .

Biological Activity

N-methyl-2-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring , a methylthio phenyl group , and an acetamide moiety , which contribute to its unique properties. The synthesis typically involves several steps:

- Formation of the Piperidine Ring : Reacting 1-chloropropane with piperidine under basic conditions.

- Acetylation : Introduction of the acetamide group through nucleophilic acyl substitution.

- Sulfonylation : Addition of the sulfonyl group via sulfonyl chloride and an appropriate base.

- Methylthio Phenyl Group Introduction .

These synthetic routes can be optimized in industrial settings using continuous-flow reactors and purification techniques like recrystallization and chromatography to ensure high purity of the compound.

Pharmacological Properties

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Effects : Preliminary studies suggest that this compound may inhibit tumor growth, potentially through modulation of key signaling pathways involved in cancer progression.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

The biological activity is likely mediated through interactions with specific receptors or enzymes, including:

- G Protein-Coupled Receptors (GPCRs) : These receptors play critical roles in various physiological processes, and compounds like this compound may act as agonists or antagonists, influencing cellular responses .

- Histone Deacetylase Inhibition : The compound may also exhibit activity against histone deacetylases, which are important targets in cancer therapy due to their role in regulating gene expression .

Study on Antitumor Activity

A notable study evaluated the antitumor effects of this compound in vitro. The results indicated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent.

Neuroprotective Effects Study

In another study focusing on neuroprotection, the compound was tested against oxidative stress-induced damage in neuronal cells. The findings revealed that it could significantly reduce markers of oxidative stress and apoptosis, highlighting its therapeutic potential for neurodegenerative disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| N-acetyl-2-(1-piperidinyl)-ethanethioamide | Lacks sulfonyl group | Limited activity | Different reactivity profile |

| Methylthio-acetylphenylpiperidine | Similar core structure | Moderate activity | Variations in functional groups |

This compound stands out due to its unique combination of functional groups that enhance its biological activity compared to similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.